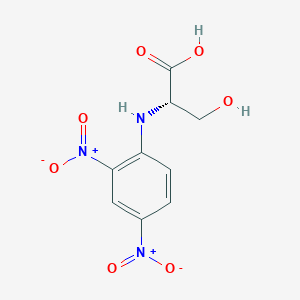

N-(2,4-Dinitrophenyl)-L-serine

Descripción general

Descripción

N-(2,4-Dinitrophenyl)-L-serine is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid L-serine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-L-serine typically involves the reaction of 2,4-dinitrophenylhydrazine with L-serine. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-Dinitrophenylhydrazine+L-serine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-Dinitrophenyl)-L-serine undergoes various chemical reactions, including:

Nucleophilic substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid and dinitrophenyl derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and thiols, and the reaction is typically carried out in an organic solvent at room temperature.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used under mild conditions.

Hydrolysis: Acidic or basic conditions are employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted dinitrophenyl derivatives.

Reduction: Amino derivatives of the compound.

Hydrolysis: L-serine and dinitrophenyl derivatives.

Aplicaciones Científicas De Investigación

N-(2,4-Dinitrophenyl)-L-serine has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organic compounds and as a standard in analytical chemistry.

Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(2,4-Dinitrophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and affect various biochemical pathways.

Comparación Con Compuestos Similares

N-(2,4-Dinitrophenyl)-L-serine can be compared with other dinitrophenyl derivatives, such as:

- N-(2,4-Dinitrophenyl)glycine

- N-(2,4-Dinitrophenyl)alanine

- N-(2,4-Dinitrophenyl)valine

These compounds share similar chemical properties but differ in their amino acid components, which can influence their reactivity and applications. This compound is unique due to the presence of the hydroxyl group in the serine moiety, which can participate in additional hydrogen bonding and interactions.

Actividad Biológica

N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine) is a derivative of the amino acid L-serine, which has garnered interest due to its various biological activities and potential applications in biochemical research and therapeutic contexts. This article delves into the biological activity of DNP-L-serine, examining its mechanisms, effects on cellular processes, and implications for health and disease.

Chemical Structure and Properties

DNP-L-serine is characterized by the presence of a dinitrophenyl group attached to the amino acid L-serine. The chemical structure can be represented as follows:

This compound is soluble in water and organic solvents, making it suitable for various biochemical assays.

DNP-L-serine functions primarily as a reagent in biochemical studies, particularly in enzyme kinetics and protein interactions. It is known to modify proteins through nitration, which can influence protein function and stability. The biological activity of DNP-L-serine can be attributed to several mechanisms:

- Enzyme Inhibition : DNP-L-serine can act as an inhibitor for certain enzymes, thereby altering metabolic pathways.

- Protein Modification : By attaching to specific amino acid residues in proteins, DNP-L-serine can change the protein's conformation and activity.

- Neurotransmitter Modulation : As a derivative of L-serine, it may influence pathways involving neurotransmitters such as glycine and D-serine, which are critical for synaptic transmission.

1. Neuroprotective Effects

L-serine itself has been shown to have neuroprotective properties, and by extension, DNP-L-serine may exhibit similar effects. Studies suggest that L-serine can promote neuronal survival and function through:

- Activation of Glycine Receptors : This leads to enhanced inhibitory neurotransmission, which is crucial for maintaining neuronal excitability.

- Reduction of Neurotoxicity : DNP-L-serine may mitigate oxidative stress-induced damage in neuronal cells.

2. Role in Metabolic Processes

DNP-L-serine is involved in several metabolic pathways:

- Sphingolipid Synthesis : As a precursor to sphingolipids, DNP-L-serine plays a role in cell membrane integrity and signaling.

- One-Carbon Metabolism : It participates in the synthesis of nucleotides and amino acids essential for cellular proliferation and repair.

Case Study 1: Neurodegenerative Disorders

A clinical trial investigated the effects of L-serine supplementation on patients with amyotrophic lateral sclerosis (ALS). Results indicated that high doses (30 g/day) reduced the rate of functional decline compared to controls, suggesting potential benefits from compounds like DNP-L-serine due to their neuroprotective properties .

Case Study 2: Diabetes Management

Research has linked L-serine metabolism with insulin sensitivity. In diabetic models, supplementation with L-serine improved glucose homeostasis and reduced neuronal death. This suggests that derivatives like DNP-L-serine could have therapeutic implications in managing diabetes-related complications .

Research Findings

A summary of key findings related to the biological activity of DNP-L-serine is presented below:

Propiedades

IUPAC Name |

2-(2,4-dinitroanilino)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQZBOCQYMVLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-30-5, 1655-64-7 | |

| Record name | N-(2,4-Dinitrophenyl)serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine, N-(2,4-dinitrophenyl)-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010547305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.